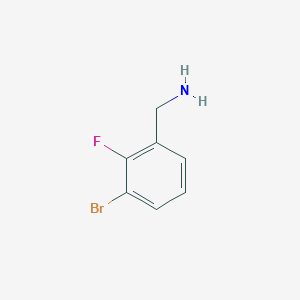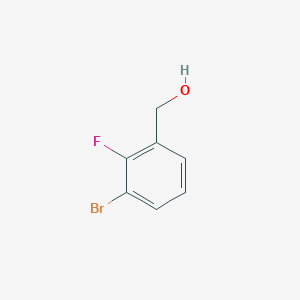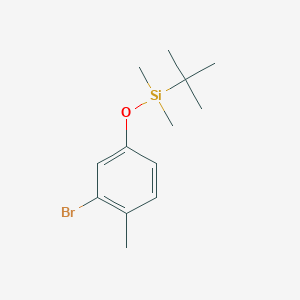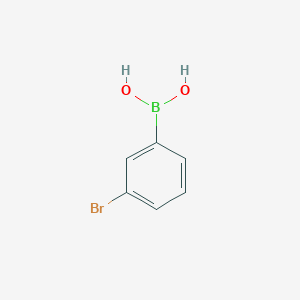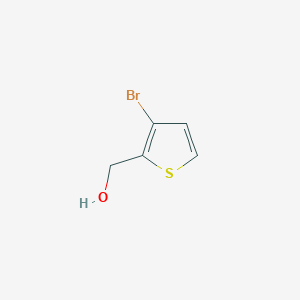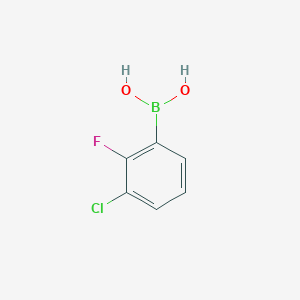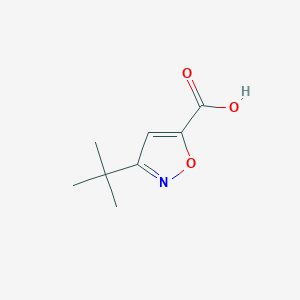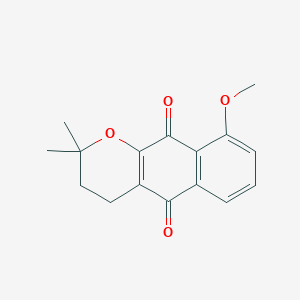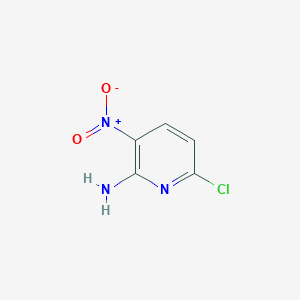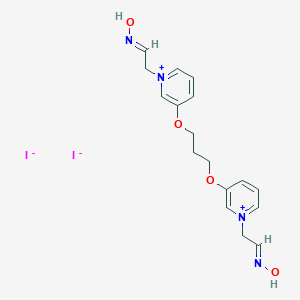
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime), commonly known as TMB-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent for the treatment of nerve agent poisoning. TMB-4 is a member of the oxime family, which are compounds that have been shown to effectively reactivate acetylcholinesterase, an enzyme that is inhibited by nerve agents.
作用机制
TMB-4 acts as a reactivator of acetylcholinesterase by binding to the enzyme and removing the inhibiting agent (such as a nerve agent) from the active site. This allows the enzyme to resume its normal function of breaking down acetylcholine, a neurotransmitter that is essential for proper nervous system function.
生化和生理效应
Studies have shown that TMB-4 can effectively reactivate acetylcholinesterase in vitro and in vivo, both in animal models and in human subjects. Additionally, TMB-4 has been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of TMB-4 is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that TMB-4 has a relatively short half-life in the bloodstream, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on TMB-4. One area of interest is the development of more effective delivery methods for the compound, such as targeted nanoparticles or liposomes. Additionally, further studies are needed to determine the optimal dosing regimen for TMB-4 and to evaluate its effectiveness in treating nerve agent poisoning in humans. Finally, research on the potential use of TMB-4 as a therapeutic agent for other conditions, such as Alzheimer's disease or Parkinson's disease, could also be explored.
合成方法
TMB-4 is synthesized through a process that involves the reaction of two different compounds, 2-pyridinecarboxaldehyde and 3,4-methylenedioxyphenylhydroxylamine, in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and has a melting point of approximately 220°C.
科学研究应用
TMB-4 has been extensively studied for its potential use as a therapeutic agent for the treatment of nerve agent poisoning. Nerve agents are highly toxic compounds that can cause significant damage to the nervous system, leading to symptoms such as convulsions, respiratory failure, and ultimately death. TMB-4 has been shown to effectively reactivate acetylcholinesterase, which is essential for the proper functioning of the nervous system, and thus has the potential to counteract the effects of nerve agents.
属性
CAS 编号 |
135221-03-3 |
|---|---|
产品名称 |
Trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |
分子式 |
C17H22I2N4O4 |
分子量 |
600.2 g/mol |
IUPAC 名称 |
(NE)-N-[2-[3-[3-[1-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-3-yl]oxypropoxy]pyridin-1-ium-1-yl]ethylidene]hydroxylamine;diiodide |
InChI |
InChI=1S/C17H20N4O4.2HI/c22-18-6-10-20-8-1-4-16(14-20)24-12-3-13-25-17-5-2-9-21(15-17)11-7-19-23;;/h1-2,4-9,14-15H,3,10-13H2;2*1H/b18-6+,19-7+;; |
InChI 键 |
NLSBKPYEIDTJNH-SKXZHHINSA-N |
手性 SMILES |
C1=CC(=C[N+](=C1)C/C=N/O)OCCCOC2=C[N+](=CC=C2)C/C=N/O.[I-].[I-] |
SMILES |
C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |
规范 SMILES |
C1=CC(=C[N+](=C1)CC=NO)OCCCOC2=C[N+](=CC=C2)CC=NO.[I-].[I-] |
同义词 |
R 665 R-665 R665 trimethylenedioxy-3,3'-bis(N-methylpyridinium-2-aldoxime) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





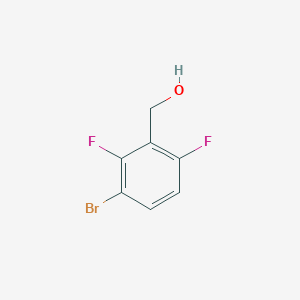
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
